Donepezil-Verunreinigung 7
Übersicht
Beschreibung
Donepezil Impurity 7 is a chemical compound associated with the synthesis and degradation of Donepezil, a well-known medication used in the treatment of Alzheimer’s disease. Donepezil Impurity 7 is one of the by-products formed during the manufacturing process of Donepezil hydrochloride. Understanding the properties and behavior of this impurity is crucial for ensuring the purity and efficacy of the final pharmaceutical product.
Wissenschaftliche Forschungsanwendungen
Donepezil Impurity 7 has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Donepezil Impurity 7 typically involves the hydrogenation of intermediate compounds in the presence of catalysts. For instance, one method involves the hydrogenation of a precursor compound using a palladium on carbon catalyst in a methanolic solvent at room temperature. This reaction is carried out for a short duration, usually around two hours .
Industrial Production Methods: In industrial settings, the production of Donepezil Impurity 7 is closely monitored to minimize its formation. Advanced chromatographic techniques are employed to separate and quantify impurities, ensuring that the final product meets stringent regulatory standards. The use of eco-friendly and cost-effective synthetic strategies is also explored to reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Donepezil Impurity 7 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Donepezil Impurity 7 can be oxidized using mild oxidants such as Chloramine-T in an acidic medium.
Reduction: The reduction of Donepezil Impurity 7 can be achieved using hydrogenation techniques with palladium on carbon as a catalyst.
Substitution: Substitution reactions involving Donepezil Impurity 7 often require specific reagents and conditions tailored to the desired chemical transformation.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of Donepezil Impurity 7, which are analyzed using spectroscopic techniques such as UV, IR, and NMR .
Wirkmechanismus
Donepezil Impurity 7, like Donepezil, interacts with the acetylcholinesterase enzyme. Donepezil selectively and reversibly inhibits the acetylcholinesterase enzyme, which normally breaks down acetylcholine. By inhibiting this enzyme, Donepezil increases the concentration of acetylcholine at cholinergic synapses, thereby enhancing cholinergic transmission and alleviating the symptoms of Alzheimer’s dementia .
Vergleich Mit ähnlichen Verbindungen
Donepezil: The parent compound, used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.
Galantamine: A compound with a similar mechanism of action, used in the treatment of mild to moderate Alzheimer’s disease.
Comparison: Donepezil Impurity 7 is unique in its formation as a by-product during the synthesis of Donepezil. Unlike Donepezil, Rivastigmine, and Galantamine, which are used directly as therapeutic agents, Donepezil Impurity 7 is primarily studied for its role in the manufacturing process and its potential impact on the purity and efficacy of Donepezil .
Eigenschaften
IUPAC Name |
2-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-28-21-13-18-12-19(23(26)20(18)14-22(21)29-2)15-24(27)8-10-25(11-9-24)16-17-6-4-3-5-7-17/h3-7,13-14,19,27H,8-12,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNHBPVFDCDXDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3(CCN(CC3)CC4=CC=CC=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.